molecular formula C8H9ClN2O2 B1401637 Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate CAS No. 1404095-41-5

Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate

Cat. No.: B1401637
CAS No.: 1404095-41-5
M. Wt: 200.62 g/mol
InChI Key: MCMCCUAPYAUWBV-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate (C₉H₁₁ClN₂O₂, MW: 214.65 g/mol) is a pyridine derivative with a chloro substituent at position 6, a methylamino group at position 4, and an ethyl ester at position 3 (Figure 1). It is synthesized via catalytic hydrogenation or reduction using lithium aluminum hydride (LAH), achieving yields up to 57% . The compound is characterized by its white solid form, solubility in organic solvents (e.g., THF, methanol), and applications as a key intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-10-6-3-7(9)11-4-5(6)8(12)13-2/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMCCUAPYAUWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-chloro-3-pyridinecarboxylic acid.

    Amidation: The 6-chloro-3-pyridinecarboxylic acid is then reacted with methylamine to form 6-chloro-4-(methylamino)pyridine-3-carboxylic acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a suitable catalyst to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of high-purity starting materials and catalysts can also enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of 6-substituted derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Hydrolysis: Formation of 6-chloro-4-(methylamino)pyridine-3-carboxylic acid.

Scientific Research Applications

Chemistry

Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate serves as a crucial building block in synthesizing more complex heterocyclic compounds. Its unique substitution pattern allows for various chemical modifications, making it valuable in organic synthesis.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionExample Products
SubstitutionChlorine can be replaced by nucleophiles6-substituted derivatives
OxidationFormation of N-oxidesN-Oxide derivatives
ReductionFormation of aminesAmino derivatives
HydrolysisEster group hydrolysis to form carboxylic acid6-Chloro-4-(methylamino)pyridine-3-carboxylic acid

Biology

In biological research, this compound is investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies. It may interact with specific molecular targets, acting as an inhibitor or activator of certain enzymes or receptors.

Case Study: Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

Medicine

The compound is explored for its therapeutic properties, particularly:

  • Anticancer Activity: Studies indicate that it may inhibit cancer cell proliferation through specific molecular pathways.
  • Anti-inflammatory Effects: It shows potential in treating autoimmune diseases by targeting the SYK pathway, which is crucial in inflammatory responses .

Table 2: Therapeutic Potential

Application AreaPotential BenefitsResearch Findings
AntimicrobialEffective against bacterial and fungal infectionsIn vitro studies demonstrate efficacy
AnticancerInhibition of cancer cell growthCell line studies show reduced viability
Anti-inflammatoryModulation of immune responseAnimal models indicate reduced symptoms

Industrial Applications

In the industrial sector, this compound is utilized in developing agrochemicals and pharmaceuticals. Its role as an intermediate in synthesizing various drugs highlights its importance in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

  • CAS No.: 449811-28-3
  • Purity : >95% (HPLC)
  • Spectral Data : MS (m/z): 201 (M+H)

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Group Analysis

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Applications/Notes
Ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate 6-Cl, 4-NHCH₃, 3-COOEt 214.65 Ester, methylamino, chloro Pharmaceutical intermediate
Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Pyrazolo[3,4-b]pyridine core 227.65 Ester, chloro, fused heterocycle Potential kinase inhibitor scaffold
3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine 2-Cl, 5-F, 3-azetidine carbonyl 214.63 Amide, chloro, fluoro Building block for bioactive molecules
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride 6-CH₂NHCH₃, 3-COOMe 253.12 Methyl ester, methylaminomethyl Pharmaceutical building block

Key Observations :

  • Ester vs.
  • Heterocyclic Core : Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate features a fused pyrazole-pyridine ring, which may confer distinct electronic properties compared to the simpler pyridine backbone .

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates : The ethyl ester group in the target compound allows for hydrolysis to carboxylic acids, a common step in prodrug design . In contrast, methyl esters (e.g., ) may offer slower hydrolysis rates in vivo.
  • Scalability : The use of Pd/C and LAH in the target compound’s synthesis suggests scalability for industrial applications .

Biological Activity

Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₈ClN₃O₂. Its structure features a pyridine ring with a chlorine atom at the 6th position and a methylamino group at the 4th position, which are critical for its biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. The compound has been shown to:

  • Inhibit Specific Enzymes : It acts as an inhibitor of fibroblast growth factor receptors (FGFR), which play a crucial role in cell proliferation and differentiation. This inhibition can be beneficial in cancer therapies where FGFR signaling is aberrant .
  • Modulate Dopamine Receptors : Preliminary studies indicate that derivatives of this compound may exhibit selective agonist activity towards D3 dopamine receptors, which are implicated in neuropsychiatric disorders .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Effect Reference
FGFR InhibitionSignificant reduction in cell proliferation
D3 Dopamine Receptor AgonismPromotes β-arrestin translocation
Antimicrobial ActivityModerate activity against Gram-positive bacteria

Case Studies

  • Cancer Therapeutics : In a study examining the effects of FGFR inhibitors, this compound demonstrated a dose-dependent inhibition of cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to the downstream effects on MAPK/ERK signaling pathways, which are critical for tumor growth .
  • Neuroprotection : Research into D3 receptor agonists has highlighted the neuroprotective effects of compounds similar to this compound. In vitro studies showed that these compounds could protect dopaminergic neurons from degeneration, indicating their potential utility in treating conditions like Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. Key observations include:

  • Chlorine Substitution : The presence of a chlorine atom at the 6-position enhances receptor binding affinity and selectivity.
  • Methylamino Group : The methylamino functionality is essential for modulating receptor activity, particularly at dopamine receptors .

Q & A

Basic: What are the common synthetic routes for Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate?

Methodological Answer:
The compound can be synthesized via multi-step pathways involving condensation, cyclization, and functional group modifications. A typical approach includes:

  • Condensation : Reacting a substituted pyridine precursor (e.g., 6-chloropyridine derivative) with methylamine under basic conditions to introduce the methylamino group.
  • Esterification : Using methyl chloroformate or methanol under acidic catalysis to form the carboxylate ester .
  • Catalytic Optimization : Palladium or copper catalysts (e.g., Pd/C, CuI) in solvents like DMF or toluene improve yield and selectivity .

Advanced: How can competing reaction pathways be minimized during synthesis?

Methodological Answer:
Competing pathways (e.g., over-alkylation or ester hydrolysis) are addressed by:

  • Temperature Control : Maintaining reactions at 60–80°C to avoid side reactions like decarboxylation .
  • Protecting Groups : Temporarily masking the amino group with Boc (tert-butoxycarbonyl) to prevent undesired nucleophilic attacks .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates while reducing hydrolysis risks .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR identify substituent patterns (e.g., methylamino at δ 2.8–3.2 ppm, ester carbonyl at ~165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peak at m/z 229.05) .
  • IR Spectroscopy : Detects ester C=O stretching (~1720 cm1^{-1}) and N-H bending (~1600 cm1^{-1}) .

Advanced: How are crystallographic ambiguities resolved for structural validation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolves bond angles and stereochemistry (e.g., monoclinic crystal system with β = 103.7° observed in pyridine derivatives) .
  • 2D NMR (COSY, NOESY) : Clarifies proton-proton correlations in complex spectra, especially for methylamino and chloro substituents .

Basic: How is the compound quantified in mixed reaction systems?

Methodological Answer:

  • Reverse-Phase HPLC : Uses a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30, 0.1% TFA) .
  • Calibration Curve : Prepared from pure standards (R2^2 > 0.99) to quantify concentrations in crude mixtures .

Advanced: How do structural analogs affect cross-reactivity in analytical assays?

Methodological Answer:

  • Selectivity Studies : Compare retention times and MS fragmentation patterns of analogs (e.g., 6-bromo or 4-fluoro derivatives) to identify interfering peaks .
  • Derivatization : Adding fluorescent tags (e.g., dansyl chloride) improves detection specificity in UV/Vis assays .

Basic: What are the recommended storage conditions for stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent thermal decomposition .
  • Light Sensitivity : Amber vials minimize photodegradation of the methylamino group .

Advanced: How does pH affect hydrolytic stability of the ester group?

Methodological Answer:

  • pH-Dependent Kinetics : Hydrolysis accelerates under alkaline conditions (pH > 9). Stability is optimal at pH 4–6, validated via HPLC monitoring over 72 hours .
  • Buffered Solutions : Use phosphate or acetate buffers to maintain pH during kinetic studies .

Advanced: What computational methods predict reaction mechanisms involving this compound?

Methodological Answer:

  • DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis set models transition states (e.g., esterification energy barriers) .
  • MD Simulations : GROMACS evaluates solvent effects on reaction pathways (e.g., DMF vs. toluene) .

Advanced: How are structure-activity relationships (SAR) studied for analogs?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replacing chloro with bromo or methylamino with ethylamino) .
  • Biological Assays : Test analogs for activity (e.g., enzyme inhibition) and correlate with steric/electronic parameters (Hammett σ values) .

Advanced: How to resolve contradictions between experimental and computational data?

Methodological Answer:

  • Error Analysis : Check basis set adequacy in DFT (e.g., upgrade to 6-311++G**) .
  • Experimental Replication : Repeat syntheses under inert atmospheres to exclude oxygen/humidity artifacts .

Basic: What safety precautions are required during handling?

Methodological Answer:

  • PPE : Gloves and goggles mandatory; use fume hoods due to potential respiratory irritation .
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste .

Advanced: Can green chemistry principles be applied to its synthesis?

Methodological Answer:

  • Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of DMF for lower toxicity .
  • Catalyst Recycling : Recover Pd/C via filtration and reuse for 3–5 cycles without yield loss .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate
Reactant of Route 2
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Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate

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